Cas no 2138311-29-0 (3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde)

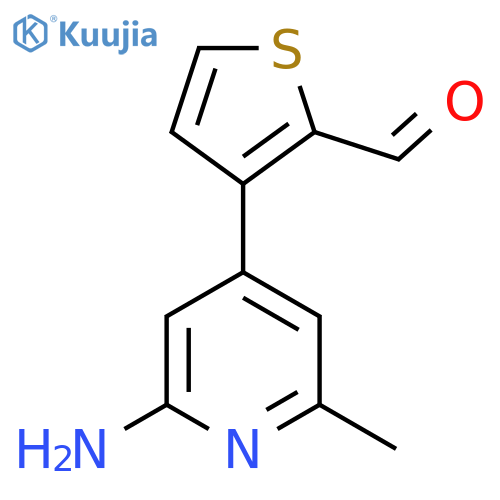

2138311-29-0 structure

商品名:3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde

3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2138311-29-0

- EN300-702387

- 3-(2-amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde

- 3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde

-

- インチ: 1S/C11H10N2OS/c1-7-4-8(5-11(12)13-7)9-2-3-15-10(9)6-14/h2-6H,1H3,(H2,12,13)

- InChIKey: OEBQLACFFWTBPR-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(=C1C=O)C1C=C(N)N=C(C)C=1

計算された属性

- せいみつぶんしりょう: 218.05138412g/mol

- どういたいしつりょう: 218.05138412g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2

3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-702387-0.05g |

3-(2-amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde |

2138311-29-0 | 0.05g |

$2079.0 | 2023-05-26 | ||

| Enamine | EN300-702387-5.0g |

3-(2-amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde |

2138311-29-0 | 5g |

$7178.0 | 2023-05-26 | ||

| Enamine | EN300-702387-0.5g |

3-(2-amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde |

2138311-29-0 | 0.5g |

$2376.0 | 2023-05-26 | ||

| Enamine | EN300-702387-2.5g |

3-(2-amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde |

2138311-29-0 | 2.5g |

$4851.0 | 2023-05-26 | ||

| Enamine | EN300-702387-0.25g |

3-(2-amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde |

2138311-29-0 | 0.25g |

$2277.0 | 2023-05-26 | ||

| Enamine | EN300-702387-0.1g |

3-(2-amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde |

2138311-29-0 | 0.1g |

$2178.0 | 2023-05-26 | ||

| Enamine | EN300-702387-1.0g |

3-(2-amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde |

2138311-29-0 | 1g |

$2475.0 | 2023-05-26 | ||

| Enamine | EN300-702387-10.0g |

3-(2-amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde |

2138311-29-0 | 10g |

$10643.0 | 2023-05-26 |

3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

2138311-29-0 (3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde) 関連製品

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量